1-(2-Amino-4-chlorophenyl)ethanone hydrochloride

Medicinal Chemistry Molecular Recognition Drug Design

Medicinal chemists requiring precise aromatic substitution patterns face false alternatives: 2-Amino-4'-chloroacetophenone HCl (CAS 5467-71-0) differs regioisomerically, altering H-bond capacity (2 donors vs. 1) and DAT affinity. This target compound provides the exact 2-amino-4-chloro arrangement for valid CNS library construction. - Quantifiable differentiation: 2 H-bond donors vs. 1 in regioisomer - critical for SAR - Superior selectivity: Low DAT affinity minimizes off-target CNS activity - Reliable supply: ≥95% purity, immediate procurement with technical data sheet

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
Cat. No. B12109513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-chlorophenyl)ethanone hydrochloride
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Cl)N.Cl
InChIInChI=1S/C8H8ClNO.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-4H,10H2,1H3;1H
InChIKeyQEMUVGXJJVXFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride: Procurement & Specifications


1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is a chlorinated aromatic ketone derivative characterized by a specific 2-amino-4-chloro substitution pattern on its phenyl ring . It is primarily available as a high-purity (≥95%) research chemical and is used as a specialized building block and intermediate in medicinal chemistry, particularly for synthesizing compounds with potential therapeutic activities .

1 Defined 2-amino-4-chloro aromatic ketone scaffold for medicinal chemistry
2 Supports synthesis workflows requiring regiospecific building blocks
3 Specification-grade research intermediate with vendor-certified quality benchmark

1-(2-Amino-4-chlorophenyl)ethanone HCl: Non-Substitutable by Regioisomers


Attempts to substitute 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride with a seemingly similar alternative like 2-Amino-4'-chloroacetophenone hydrochloride (CAS 5467-71-0) introduce a critical, quantifiable error. The target compound's amino group is located on the aromatic ring, whereas the alternative's amino group is on the alpha-carbon side chain . This regioisomeric difference is not trivial; it results in a measurable change in the molecule's hydrogen bonding capacity, with the target compound possessing two hydrogen bond donors versus the alternative's single donor . This alteration directly impacts molecular recognition, binding interactions, and physicochemical properties, rendering the compounds chemically distinct and non-interchangeable in any precise research application.

Target Compound Amino group on aromatic ring; distinct H-bond donor profile
Common Substitute 2-Amino-4'-chloroacetophenone HCl; amino group on alpha-carbon side chain
Regioisomeric amino placement may alter H-bond donor capacity and binding recognition. Molecular interaction profiles may not transfer directly between these compounds without validation.

1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride: Key Differentiating Evidence


Superior H-Bond Donor Capacity

The target compound, 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride, demonstrates a quantifiably higher capacity for hydrogen bond donation than its common regioisomer. This is due to the amino group being directly attached to the phenyl ring. This structural feature is a critical determinant of binding affinity and solubility.

H-Bond Donor Comparison
Reported
2 donors (Target) vs 1 donor (Comparator)
+1 H-bond donor; computed molecular property
Reported H-bond donor profile context; may influence ligand-protein binding predictions
PubChem computed property; cross-study comparison
Medicinal Chemistry Molecular Recognition Drug Design

Divergent H-Bond Acceptor Profile and TPSA

In addition to donor capacity, the target compound's acceptor count and polar surface area are distinct from its regioisomer. This is a direct consequence of the amino group's placement on the aromatic ring, which alters the electronic distribution and spatial arrangement of polar atoms.

H-Bond Acceptor / TPSA Profile
Reported
2 acceptors / 43.1 Ų (Target)
vs 3 acceptors / 43.1 Ų (Comparator)
Reported acceptor count differs; TPSA equivalent across sources
Computed values; cross-source comparison context
Pharmacokinetics ADME Prediction Medicinal Chemistry

Dopamine Transporter (DAT) Binding Affinity Profile

The regioisomeric structure of the target compound correlates with a distinct binding profile at the human dopamine transporter (DAT). While the commercially available isomer is noted for cytotoxic properties, the target compound has been reported to possess a low binding affinity for DAT. This indicates a different biological interaction landscape.

DAT Binding Affinity Profile
Assay context
Low DAT affinity (Target)
vs cytotoxic / tubulin-inhibition profile (Comparator)
Reported DAT binding assay context; divergent bioactivity landscape
In vitro competitive binding assay; independent target screening
Neuroscience Transporter Biology CNS Drug Discovery

Minimum Purity Specification

For procurement and experimental reproducibility, the available commercial grade of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is specified with a minimum purity of 95%. This is a defined, vendor-certified specification that a buyer can use as a procurement benchmark.

Minimum Purity Specification
Specification review
≥ 95%
Vendor-certified procurement benchmark
Specification for procurement review; supports lot-consistency assessment
Vendor-specified; independent verification recommended
Chemical Procurement Quality Assurance Research Material Specification

1-(2-Amino-4-chlorophenyl)ethanone Hydrochloride: Key Application Scenarios


CNS-Targeted Compound Library Scaffold

Based on its distinct regioisomeric structure and reported low affinity for the dopamine transporter (DAT), 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride is the superior choice for constructing compound libraries intended for screening against central nervous system (CNS) targets where off-target DAT activity is a concern. The different hydrogen-bonding profile, compared to its isomer, provides a unique starting point for exploring chemical space in neuropharmacology .

Building Block for SAR Studies

The quantifiably different hydrogen bond donor and acceptor counts between 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride and 2-Amino-4'-chloroacetophenone hydrochloride make the target compound a critical tool for SAR studies. By incorporating this scaffold, a medicinal chemist can systematically probe the effect of an additional H-bond donor at a specific position on the molecule's biological activity, which is impossible to achieve with the regioisomer .

Intermediate for Molecular Recognition Analogs

This compound is an essential intermediate for synthesizing more complex molecules where precise molecular recognition is required. The specific spatial arrangement of its amino and chloro groups, coupled with its distinct hydrogen-bonding capacity, makes it invaluable for constructing heterocyclic systems designed to interact with biological targets in a manner its analogs cannot .

Application
Selection Property
Validation Focus
CNS-targeted library construction
DAT-off-target screening profile
Binding selectivity assessment
Medicinal chemistry SAR studies
Regioisomeric H-bond profile
Structure-activity correlation
Molecular recognition analog synthesis
Substitution-pattern specificity
Target-interaction verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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